molecular formula C9H12ClNO2 B2385948 3-(4-Aminophenyl)propanoic acid;hydrochloride CAS No. 56363-82-7

3-(4-Aminophenyl)propanoic acid;hydrochloride

Cat. No.: B2385948
CAS No.: 56363-82-7
M. Wt: 201.65
InChI Key: BXBLZZLFEIDRQG-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)propanoic acid;hydrochloride: is an organic compound with the molecular formula C9H12ClNO2. It is also known as 4-APA or Fenamic acid. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propanoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)propanoic acid typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated to form nitrobenzene using concentrated nitric acid and sulfuric acid.

    Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline (4-aminophenyl) using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Friedel-Crafts Alkylation: Aniline undergoes Friedel-Crafts alkylation with propionic acid or its derivatives in the presence of a Lewis acid catalyst like aluminum chloride to form 3-(4-Aminophenyl)propanoic acid.

Industrial Production Methods

Industrial production of 3-(4-Aminophenyl)propanoic acid;hydrochloride involves large-scale synthesis using similar steps as mentioned above but optimized for higher yields and purity. The process includes:

  • Continuous flow reactors for nitration and reduction steps.
  • Use of high-pressure hydrogenation reactors for efficient reduction.
  • Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)propanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3-(4-Aminophenyl)propanol.

    Substitution: Formation of N-acyl or N-alkyl derivatives.

Scientific Research Applications

3-(4-Aminophenyl)propanoic acid;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide synthesis.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and pain, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminophenylacetic acid
  • 4-Aminophenylbutyric acid
  • 3-Aminophenylpropionic acid

Uniqueness

3-(4-Aminophenyl)propanoic acid;hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

3-(4-aminophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-8-4-1-7(2-5-8)3-6-9(11)12;/h1-2,4-5H,3,6,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBLZZLFEIDRQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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